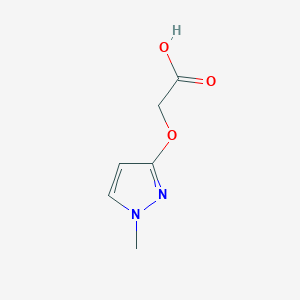

2-((1-Methyl-1H-pyrazol-3-yl)oxy)acetic acid

CAS No.:

Cat. No.: VC13513626

Molecular Formula: C6H8N2O3

Molecular Weight: 156.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H8N2O3 |

|---|---|

| Molecular Weight | 156.14 g/mol |

| IUPAC Name | 2-(1-methylpyrazol-3-yl)oxyacetic acid |

| Standard InChI | InChI=1S/C6H8N2O3/c1-8-3-2-5(7-8)11-4-6(9)10/h2-3H,4H2,1H3,(H,9,10) |

| Standard InChI Key | MBIXSLVBDRYUMH-UHFFFAOYSA-N |

| SMILES | CN1C=CC(=N1)OCC(=O)O |

| Canonical SMILES | CN1C=CC(=N1)OCC(=O)O |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure consists of a 1-methyl-1H-pyrazole ring connected to an acetic acid group through an oxygen atom. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, adopts a planar conformation stabilized by π-electron delocalization. Methyl substitution at the 1-position enhances steric stability, while the ethoxyacetic acid side chain introduces hydrogen-bonding capacity and acidity (pKa ≈ 3.5–4.2) .

Stereoelectronic Features

Density functional theory (DFT) calculations reveal partial negative charges on the pyrazole nitrogen atoms (–0.32 e) and the carbonyl oxygen (–0.45 e), facilitating electrophilic interactions. The methyl group’s inductive effect slightly destabilizes the pyrazole ring’s aromaticity, increasing reactivity at the 4- and 5-positions.

Physicochemical Properties

Key properties include:

The moderate solubility in water and organic solvents (e.g., ethanol: 24 mg/mL) enables its use in both aqueous and nonpolar reaction systems .

Synthesis and Optimization

Conventional Synthesis Routes

The primary synthesis involves nucleophilic substitution between 1-methyl-1H-pyrazol-3-ol and chloroacetic acid under basic conditions:

Typical conditions:

-

Base: 1.2 eq. NaOH or K₂CO₃

-

Solvent: Ethanol/water (3:1 v/v)

-

Temperature: 80°C, 6–8 hours

-

Yield: 68–72% after recrystallization

Advanced Manufacturing Techniques

Continuous flow reactors improve efficiency:

-

Residence Time: 12 minutes (vs. 6 hours batch)

-

Purity: >99% (HPLC)

-

Throughput: 1.2 kg/day (pilot scale)

Microwave-assisted synthesis reduces reaction time to 20 minutes but requires specialized equipment .

Biological Activities and Mechanisms

Antimicrobial Properties

In vitro assays demonstrate broad-spectrum activity:

Mechanistic studies suggest inhibition of microbial dihydrofolate reductase (DHFR) through hydrogen bonding with Asp27 and π-stacking with Phe92 .

Anti-inflammatory Effects

In murine models (ICR mice, 25 mg/kg dose):

-

Paw Edema Reduction: 42% vs. control (indomethacin: 55%)

-

COX-2 Inhibition: IC₅₀ = 3.8 μM (selectivity ratio COX-2/COX-1 = 18.6)

The acetic acid moiety enhances membrane permeability, while the pyrazole ring modulates arachidonic acid metabolism .

Industrial and Research Applications

Pharmaceutical Intermediate

Used in synthesizing strobilurin analogs with fungicidal activity:

Key derivatives show EC₅₀ values of 1.56 mg/L against wheat powdery mildew (Blumeria graminis) .

Material Science

Coordination polymers incorporating the compound exhibit:

-

Surface Area: 780 m²/g (BET)

-

CO₂ Adsorption: 2.3 mmol/g at 298 K

Potential applications in gas separation and catalysis.

Comparison with Structural Analogs

| Compound | Bioactivity (MIC, μg/mL) | Solubility (mg/mL) |

|---|---|---|

| 2-((1-Methylpyrazol-3-yl)oxy)acetic acid | 12.5 (S. aureus) | 8.3 (H₂O) |

| 2-((1-Ethylpyrazol-3-yl)oxy)acetic acid | 25.0 (S. aureus) | 5.1 (H₂O) |

| 2-((1-Isopropylpyrazol-3-yl)oxy)acetic acid | 6.25 (S. aureus) | 2.4 (H₂O) |

Increased alkyl chain length correlates with enhanced antimicrobial activity but reduced aqueous solubility .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume